3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10340113
Molecular Formula: C24H30N6O
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N6O |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | (4-tert-butylphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H30N6O/c1-17-16-18(2)30(27-17)22-11-10-21(25-26-22)28-12-14-29(15-13-28)23(31)19-6-8-20(9-7-19)24(3,4)5/h6-11,16H,12-15H2,1-5H3 |
| Standard InChI Key | ZDMIZPNYHVNRLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C<sub>24</sub>H<sub>30</sub>N<sub>6</sub>O, with a molecular weight of 418.5 g/mol. Its IUPAC name, (4-tert-butylphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone, reflects the spatial arrangement of its functional groups. The pyridazine ring at position 3 is bonded to a piperazine moiety, which is further acylated by a 4-tert-butylbenzoyl group. Position 6 of the pyridazine core hosts a 3,5-dimethylpyrazole ring, contributing to steric bulk and electronic modulation.
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>30</sub>N<sub>6</sub>O |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | (4-tert-butylphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
| InChI Key | ZDMIZPNYHVNRLD-UHFFFAOYSA-N |
Structural Contributions to Reactivity
The 4-tert-butylbenzoyl group enhances lipophilicity, potentially improving membrane permeability, while the piperazine ring introduces conformational flexibility, enabling interactions with biological targets through hydrogen bonding and π-π stacking. The 3,5-dimethylpyrazole substituent contributes to metabolic stability by sterically shielding reactive sites, a feature critical for in vivo efficacy.
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves a multi-step strategy:
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Pyridazine Core Formation: Condensation of hydrazine with a 1,4-dicarbonyl precursor yields the pyridazine ring.
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Piperazine Substitution: Nucleophilic aromatic substitution at position 3 of the pyridazine with piperazine under basic conditions introduces the nitrogenous scaffold.
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Acylation with 4-tert-Butylbenzoyl Chloride: The piperazine nitrogen is acylated using 4-tert-butylbenzoyl chloride in the presence of a coupling agent such as HATU.
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Pyrazole Introduction: A Suzuki-Miyaura coupling or nucleophilic substitution attaches the 3,5-dimethylpyrazole group to position 6 of the pyridazine.
Optimization Challenges
Reaction yields are sensitive to the electronic effects of substituents. For instance, steric hindrance from the tert-butyl group necessitates prolonged reaction times during acylation, while the electron-deficient pyridazine core requires carefully controlled temperatures to avoid side reactions.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In silico studies predict strong binding to bacterial DNA gyrase and fungal CYP51, targets critical for microbial replication. The piperazine moiety’s flexibility allows adaptation to active-site geometries, a trait observed in fluoroquinolone antibiotics.
Anticancer Activity
Preliminary assays indicate moderate activity against breast cancer cell lines (IC<sub>50</sub> ≈ 12 µM). Mechanistically, the compound may intercalate DNA or inhibit topoisomerase II, akin to anthracycline chemotherapeutics. The dimethylpyrazole group’s electron-withdrawing effects could facilitate redox cycling, generating cytotoxic reactive oxygen species.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High logP (3.2) suggests favorable intestinal absorption but potential first-pass metabolism.
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Distribution: Plasma protein binding is estimated at 89%, likely due to the tert-butyl group’s hydrophobicity.
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Metabolism: Predicted CYP3A4-mediated oxidation of the piperazine ring and glucuronidation of the pyrazole methyl groups.
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Excretion: Renal clearance is anticipated to dominate, with a half-life of ~6 hours in rodent models.
Toxicity Considerations
Acute toxicity studies in rats report an LD<sub>50</sub> > 500 mg/kg, with histopathological changes observed in the liver at higher doses. Chronic exposure may carry risks of hepatotoxicity and QT prolongation, necessitating rigorous cardiac monitoring in preclinical development.
Comparative Analysis with Analogues
Structural Analogues
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3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine: Replacing the tert-butylbenzoyl group with an ethylbenzenesulfonyl moiety reduces COX-2 inhibition but enhances aqueous solubility.
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tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The absence of the pyrazole ring diminishes anticancer activity, underscoring its role in target engagement .
Activity Trends
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Lipophilicity and Target Affinity: Bulkier substituents (e.g., tert-butyl) improve binding to hydrophobic enzyme pockets but may compromise solubility.
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Heterocyclic Contributions: Pyrazole rings enhance metabolic stability compared to simpler alkyl groups.
Future Directions and Applications
Therapeutic Optimization
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Prodrug Strategies: Esterification of the pyridazine nitrogen could improve oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation may mitigate hepatotoxicity while enhancing tumor accumulation.
Expanded Biological Screening
Ongoing studies are evaluating the compound’s efficacy in neurodegenerative models, capitalizing on its potential PDE4 inhibition to modulate neuroinflammation.
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